molecular formula C18H11F6N3O B1139443 GSK-5498A CAS No. 1253186-49-0

GSK-5498A

カタログ番号: B1139443
CAS番号: 1253186-49-0
分子量: 399.29
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

GSK-5498Aの合成経路と反応条件は、入手可能な文献では詳しく説明されていません。 この化合物は通常、固体として-20℃で最大3年間、または溶液として-80℃で最大2年間保存されます .

生物活性

GSK-5498A is a selective inhibitor of store-operated calcium (Ca²⁺) entry, specifically targeting the calcium release-activated calcium (CRAC) channels. This compound has garnered attention for its potential therapeutic applications in various diseases linked to dysregulated calcium signaling.

This compound operates primarily by inhibiting the CRAC channel current (ICRACI_{CRAC}). Electrophysiological studies demonstrate that it exhibits an IC50 value of approximately 1 μM in human embryonic kidney cells expressing STIM1 and ORAI1, indicating a potent inhibitory effect on these channels . Unlike other compounds that affect STIM1 oligomerization or STIM1-ORAI1 interactions, this compound appears to alter the geometry of the ORAI pore, which is crucial for its selectivity and efficacy .

Comparative Inhibition Potency

The following table summarizes the inhibition potency of this compound compared to other GSK compounds:

CompoundTarget ChannelIC50 Value (μM)Reference
This compoundORAI11.0
GSK-5503AORAI1, ORAI34.0
GSK-7975AORAI14.0

Effects on Calcium Signaling

Recent studies have highlighted the role of this compound in modulating pathological conditions associated with excessive calcium signaling. For instance, it has been shown to prevent palmitoleic acid ethyl ester (POAEE) from inducing sustained elevations in intracellular Ca²⁺ concentrations in pancreatic acinar cells, which is a critical factor in alcohol-related pancreatitis . This suggests that pharmacological blockade of CRAC channels may offer a novel therapeutic strategy for managing severe acute pancreatitis.

Study on CRAC Channel Inhibition

In a comprehensive study focusing on CRAC channel inhibitors, this compound was evaluated alongside other pyrazole compounds. The findings indicated that while these compounds effectively inhibit CRAC channels, they exhibit minimal effects on other ion channels, such as voltage-gated Ca²⁺ channels and TRPV6 channels . This selectivity is particularly advantageous for therapeutic applications, as it reduces the likelihood of off-target effects.

Clinical Implications

The potential clinical implications of this compound are significant. Its ability to selectively inhibit CRAC channels could be beneficial in conditions characterized by excessive calcium influx, such as certain autoimmune diseases and pancreatitis. The ability to modulate calcium signaling without broadly affecting other ion channels positions this compound as a promising candidate for further clinical development.

特性

IUPAC Name

2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6N3O/c19-12-4-1-3-11(18(22,23)24)10(12)9-27-8-7-15(26-27)25-17(28)16-13(20)5-2-6-14(16)21/h1-8H,9H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBGZAJDHUHMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,6-difluoro-N-1H-pyrazol-3-ylbenzamide (for a preparation see Intermediate 9) (4.59 g, 20.6 mmol) in THF (45 ml) was cooled to 5° C. under nitrogen. A solution of 1.0 M lithium bis(trimethylsilyl)amide in THF (20.6 ml, 20.6 mmol) was added dropwise maintaining the temperature below 10° C. After 10 minutes a solution of 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene (5.29 g, 20.6 mmol, JRD fluorochemicals Ltd) in THF (9 ml) was added and the reaction mixture was stirred at room temperature overnight. The reaction was quenched using 1 M hydrochloric acid (50 ml). The reaction mixture was extracted with ethyl acetate (2×50 ml). The combined organic extracts were washed with brine (50 ml), dried with magnesium sulphate, filtered and solvent removed in vacuo. The crude material was dissolved in DCM and applied to a 330 g silica cartridge. The cartridge was eluted with 0-100% ethyl acetate in cyclohexane over 45 min. The required fractions were combined and evaporated in vacuo, to give the title compound as a white solid (6.75 g). The white solid (6.75 g) was dissolved in ethyl acetate (70 ml) and heated to 50° C. Cyclohexane (280 ml) was then added dropwise over 20 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20.6 mL
Type
solvent
Reaction Step Three
Quantity
5.29 g
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Five

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。